

An In-Depth Technical Guide to TAS0728: A Covalent Inhibitor of HER2

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Compound of Interest

Compound Name: TAS0728

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TAS0728**, a novel covalent inhibitor targeting the cysteine 805 (Cys805) residue of Human Epidermal Growth Factor Receptor 2 (HER2). This document details the mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this potent and selective anti-cancer agent.

Core Concepts: Covalent Inhibition of HER2 by TAS0728

TAS0728 is an orally available, HER2-selective covalent inhibitor.^{[1][2]} Its mechanism of action involves the specific and irreversible binding to the Cys805 residue within the ATP-binding pocket of the HER2 kinase domain.^[3] This covalent bond formation permanently inactivates the kinase, leading to a sustained inhibition of HER2 signaling pathways. A key advantage of **TAS0728** is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which is anticipated to result in a more favorable safety profile compared to pan-ErbB inhibitors that often cause dose-limiting toxicities due to EGFR inhibition.^{[1][3]}

Quantitative Data Summary

The preclinical data for **TAS0728** demonstrates its potent and selective inhibition of HER2, leading to anti-proliferative effects in HER2-amplified cancer cells and tumor regression in in vivo models.

Table 1: In Vitro Kinase Inhibitory Activity of TAS0728

Kinase	IC ₅₀ (nmol/L)
HER2	3.6
EGFR (wild-type)	220

Data sourced from Irie H, et al. Mol Cancer Ther. 2019.

Table 2: In Vitro Anti-proliferative Activity of TAS0728 in HER2-Amplified Cancer Cell Lines

Cell Line	Cancer Type	GI ₅₀ (nmol/L)
NCI-N87	Gastric	1.6
BT-474	Breast	3.6
SK-BR-3	Breast	5.0
AU565	Breast	5.1
Calu-3	Lung	6.9

Data sourced from Irie H, et al. Mol Cancer Ther. 2019.

Table 3: In Vivo Antitumor Efficacy of TAS0728 in Xenograft Models

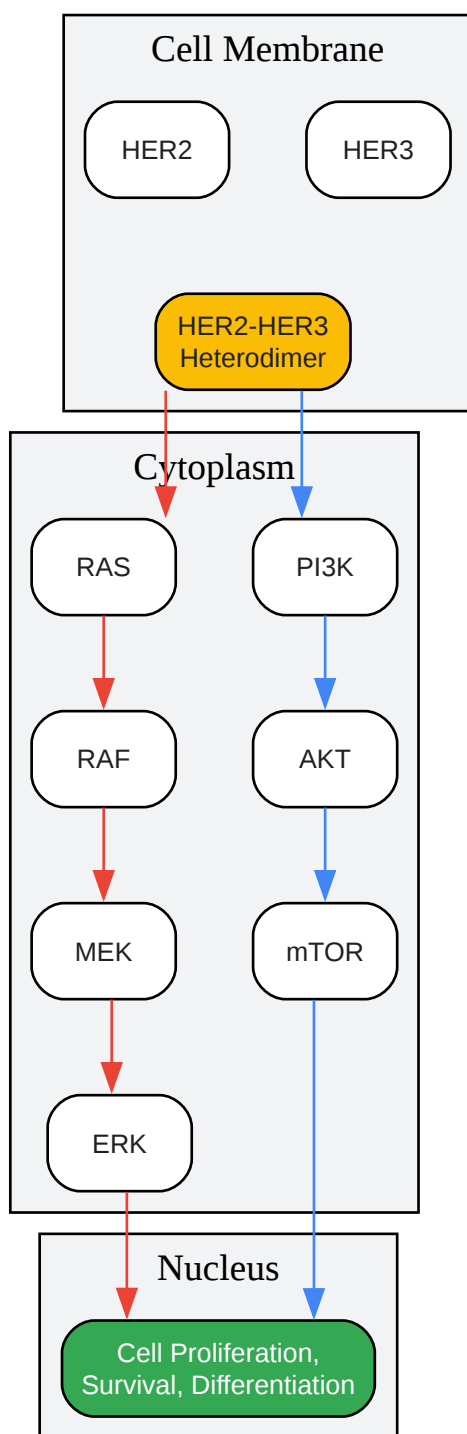
Xenograft Model	Tumor Type	Dosage (mg/kg/day)	Tumor Growth Inhibition (%)
NCI-N87	Gastric	30	Significant Regression
NCI-N87	Gastric	60	Significant Regression
BT-474	Breast	30	Significant Regression
BT-474	Breast	60	Significant Regression

Data sourced from Irie H, et al. Mol Cancer Ther. 2019.

Signaling Pathways and Mechanism of Action

HER2 Signaling Pathway

HER2 is a receptor tyrosine kinase that, upon homo- or heterodimerization (e.g., with HER3), activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In cancer, HER2 overexpression or mutation leads to constitutive activation of these pathways, driving tumorigenesis.

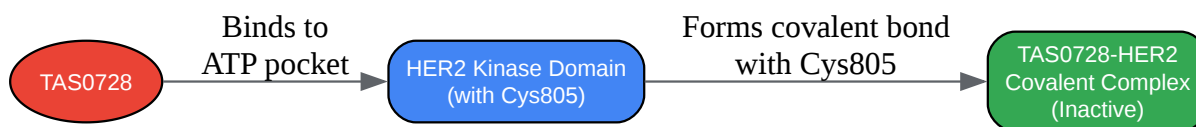


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HER2 Signaling Cascade

Covalent Binding Mechanism of TAS0728

TAS0728 forms a covalent bond with the thiol group of the Cys805 residue in the ATP-binding site of HER2. This irreversible interaction physically blocks ATP from binding, thereby preventing the autophosphorylation and activation of the HER2 kinase.



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TAS0728 Covalent Inhibition

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of **TAS0728**, based on the procedures described by Irie H, et al. (Mol Cancer Ther. 2019) and supplemented with standard laboratory protocols.

In Vitro Kinase Inhibition Assay

This assay measures the ability of **TAS0728** to inhibit the enzymatic activity of purified HER2 kinase.

Materials:

- Recombinant human HER2 kinase
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ATP
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- **TAS0728** (or other test compounds) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- Microplate reader capable of measuring luminescence

Procedure:

- Prepare a reaction mixture containing the HER2 kinase and substrate in the kinase buffer.
- Add serial dilutions of **TAS0728** or DMSO (vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the K_m value for HER2.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves two steps:
 - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a microplate reader.
- Calculate the percent inhibition for each concentration of **TAS0728** relative to the DMSO control and determine the IC_{50} value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This assay determines the effect of **TAS0728** on the growth of HER2-amplified cancer cell lines.

Materials:

- HER2-amplified cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3)
- Complete cell culture medium
- **TAS0728** dissolved in DMSO
- 96-well opaque-walled plates

- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Microplate reader capable of measuring luminescence

Procedure:

- Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Treat the cells with serial dilutions of **TAS0728** or DMSO (vehicle control).
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Equilibrate the plates to room temperature for approximately 30 minutes.
- Add CellTiter-Glo® Reagent to each well, following the manufacturer's protocol.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a microplate reader.
- Calculate the percent growth inhibition for each concentration of **TAS0728** relative to the DMSO control and determine the GI₅₀ value.

In Vivo Tumor Xenograft Model

This model assesses the antitumor activity of **TAS0728** in a living organism.

Materials:

- Immunocompromised mice (e.g., BALB/c nude mice)
- HER2-amplified cancer cells (e.g., NCI-N87, BT-474)
- **TAS0728** formulated for oral administration
- Vehicle control

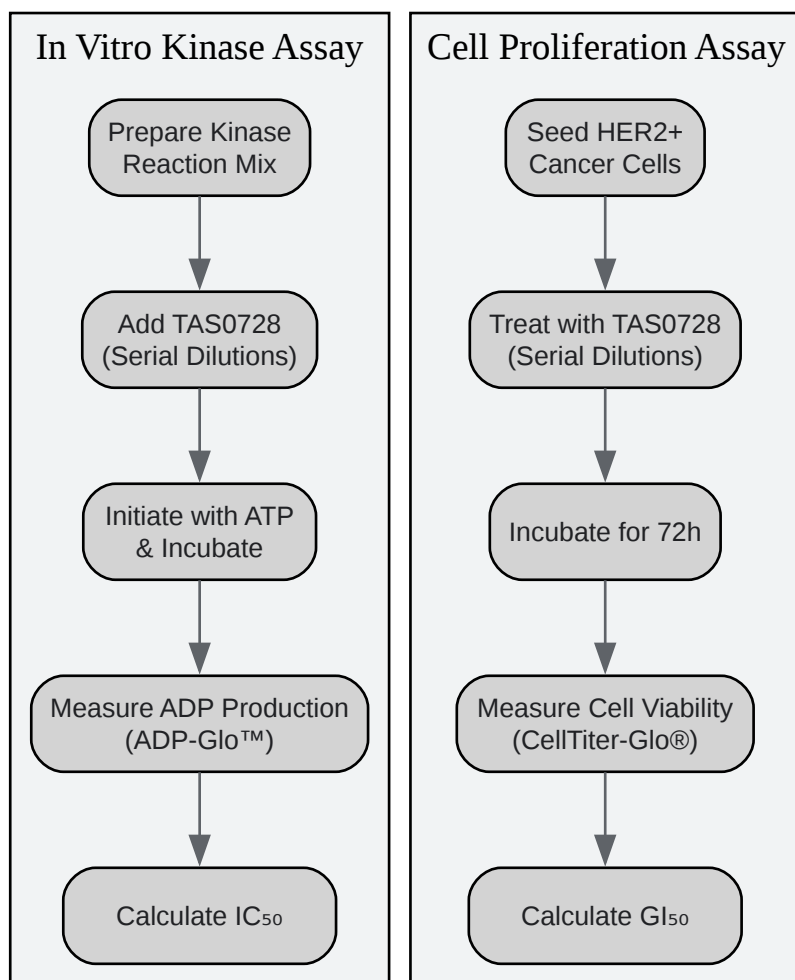
- Calipers

Procedure:

- Subcutaneously implant HER2-amplified cancer cells into the flank of the mice.
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **TAS0728** orally at the desired doses and schedule (e.g., once daily). The control group receives the vehicle.
- Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
- Evaluate the antitumor efficacy based on tumor growth inhibition or regression.

Experimental Workflows

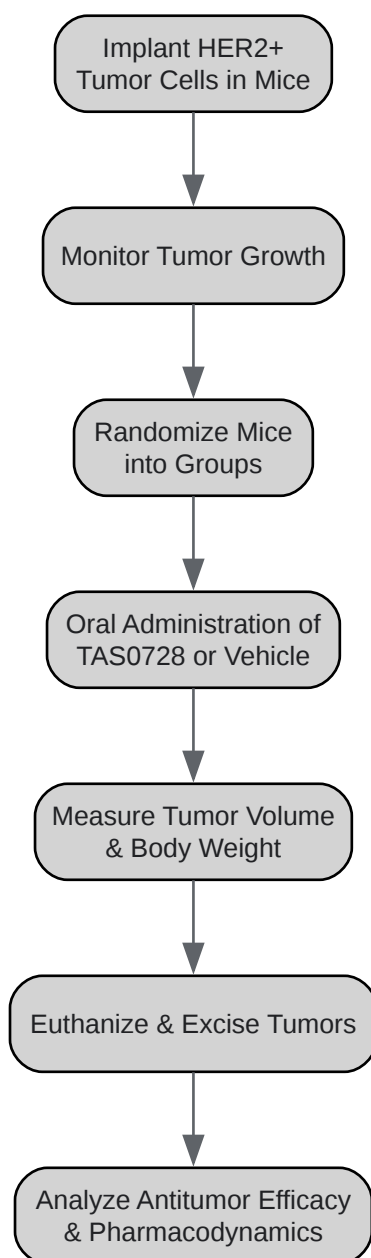
In Vitro Assay Workflow



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In Vitro Experimental Workflow

In Vivo Xenograft Workflow



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In Vivo Xenograft Study Workflow

Conclusion

TAS0728 is a potent and selective covalent inhibitor of HER2 that demonstrates significant antitumor activity in preclinical models of HER2-driven cancers. Its high selectivity for HER2 over EGFR suggests the potential for a favorable therapeutic window. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug

development professionals working on novel HER2-targeted therapies. Further clinical investigation of **TAS0728** is warranted to evaluate its full therapeutic potential.

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